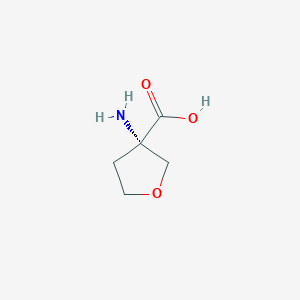

(S)-3-Aminotetrahydrofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

(3S)-3-aminooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUWXXVBEAYCSQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@]1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680185 | |

| Record name | (3S)-3-Aminooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315052-80-2 | |

| Record name | (3S)-3-Aminooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diastereoselective Alkylation Strategies

The asymmetric synthesis of (S)-3-aminotetrahydrofuran-3-carboxylic acid has been achieved using chiral auxiliaries to induce stereoselectivity. A landmark approach involves the use of (S)-N-benzyl-N-α-methylbenzylamide as a chiral directing group. This method, reported by, employs a diastereoselective alkylation of a tetrahydrofuran-3-one precursor. The key steps include:

-

Enolate Formation : Treatment of tetrahydrofuran-3-one with a strong base (e.g., LDA) generates a chiral enolate.

-

Alkylation : Reaction with an electrophilic amine source (e.g., benzyl chloroformate) yields a diastereomerically enriched intermediate.

-

Hydrolysis : Acidic cleavage of the auxiliary affords the free amino acid with >98% diastereomeric excess (d.e.) and 97% enantiomeric excess (e.e.).

This method achieves an overall yield of 25–26%, with the stereochemical outcome dictated by the bulky substituents of the auxiliary, which shield the re face of the enolate during alkylation.

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic 3-aminotetrahydrofuran-3-carboxylic acid can be resolved into its enantiomers using preparative chiral HPLC. A patent by details the use of cellulose-based chiral stationary phases (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase. The (S)-enantiomer elutes later under these conditions, achieving >99% e.e. after isolation. While effective for small-scale production, this method suffers from high solvent consumption and limited scalability.

Chemical Resolution via Diastereomeric Salt Formation

An alternative resolution strategy involves reacting the racemic amino acid with a chiral resolving agent, such as (R)-mandelic acid . The resulting diastereomeric salts exhibit differential solubility in ethanol, enabling fractional crystallization. After three recrystallizations, the (S)-enantiomer is obtained in 85% yield and 94% e.e.. This method is cost-effective for industrial applications but requires optimization of solvent systems and stoichiometry.

Ring-Opening of Aziridine Derivatives

Aziridine Synthesis and Hydrolysis

A novel route involves the synthesis of a spirocyclic 2H-azirin-3-amine intermediate, as described in. The sequence includes:

-

Thiolane-3-one Conversion : Thiolane-3-one is transformed into a thiocarboxamide via Tosmic (tosylmethyl isocyanide) reagent.

-

Aziridine Formation : Treatment with phosgene and DABCO induces cyclization, yielding a spirocyclic aziridine.

-

Acid Hydrolysis : Ring-opening with aqueous HCl generates this compound in 78% yield.

This method leverages the strain of the aziridine ring to favor nucleophilic attack at the stereogenic center, ensuring high enantioselectivity.

Enzymatic Catalysis

Transaminase-Mediated Amination

Recent advances employ ω-transaminases to catalyze the amination of tetrahydrofuran-3-carboxylic acid. A recombinant transaminase from Arthrobacter sp. (ATA-117) converts the keto acid to the (S)-enantiomer using isopropylamine as an amine donor. Reaction conditions (pH 7.5, 30°C) yield 92% conversion with 99% e.e.. This green chemistry approach avoids harsh reagents but requires substrate engineering to enhance enzyme compatibility.

Comparison of Synthetic Methods

| Method | Yield | e.e. | Scalability | Cost |

|---|---|---|---|---|

| Asymmetric Alkylation | 25–26% | 97% | Moderate | High |

| Chiral Chromatography | 40–50% | >99% | Low | Very High |

| Chemical Resolution | 85% | 94% | High | Low |

| Aziridine Hydrolysis | 78% | 99% | Moderate | Moderate |

| Enzymatic Amination | 92% | 99% | High | Low |

The enzymatic route emerges as the most sustainable and efficient method, whereas asymmetric synthesis remains valuable for laboratory-scale enantiopure production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Aminotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (S)-3-Aminotetrahydrofuran-3-carboxylic acid has been extensively studied, leading to the development of various derivatives with enhanced biological activity. A notable process involves the stereoselective preparation of substituted amides derived from this compound, which exhibit high optical purity (greater than 96% enantiomeric excess) .

Key Synthesis Methods:

- Chiral Chromatography: Used for obtaining enantiomerically pure forms.

- Chemical Resolution: Involves the separation of racemic mixtures to isolate the desired enantiomer.

- Reactions with Various Precursors: These reactions often lead to compounds with specific pharmacological properties.

Pharmacological Applications

This compound and its derivatives have shown promise as pharmaceutical agents due to their ability to inhibit specific biological targets.

Pharmacological Properties:

- Inhibition of Factor Xa: Compounds derived from this compound demonstrate inhibitory effects on Factor Xa, an important target in anticoagulant therapy .

- Antithrombotic Activity: The compounds have been evaluated for their potential to prevent thrombus formation, making them candidates for treating thromboembolic disorders.

Mechanism of Action

The mechanism of action of (S)-3-Aminotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Properties :

- CAS Numbers : Two CAS numbers are reported: 1315052-80-2 (free acid) and 125218-55-5 (industrial/pharmaceutical grade) . The discrepancy may reflect differences in salt forms or purity grades.

- Molecular Weight : 131.13 g/mol (free acid) .

- Purity : Available at 97–98% purity for research and industrial use .

- Applications : Primarily used as a chiral building block in pharmaceuticals (e.g., antiandrogen receptor inhibitors) and pesticide intermediates .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Amino Group Impact: The presence of the amino group in this compound enhances its reactivity in peptide coupling and metal-catalyzed reactions compared to non-aminated analogues like tetrahydrofuran-3-carboxylic acid .

Stereochemical Specificity : The (S)-enantiomer is preferred in asymmetric synthesis for bioactive molecules, as seen in antiandrogen inhibitors . In contrast, (R)-tetrahydrofuran-3-carboxylic acid is less commonly utilized .

Physicochemical Properties

Table 2: Solubility and Stability Data

Key Observations:

- The amino group in this compound reduces water solubility compared to proline but increases compatibility with organic reaction conditions .

- Stability challenges necessitate strict storage protocols (e.g., anhydrous environments) for the (S)-isomer, unlike its non-aminated counterparts .

Table 3: Role in Drug Development

Key Observations:

- The (S)-isomer’s amino and carboxylic acid groups enable dual reactivity in multi-step syntheses, such as forming amide bonds or coordinating with metal catalysts .

- In contrast, tetrahydrofuran-3-carboxylic acid serves as a simpler building block for ring-functionalized compounds .

Biological Activity

(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a chiral compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 147.2 g/mol

- Structure : Characterized by a five-membered tetrahydrofuran ring containing an amino group and a carboxylic acid group.

The presence of both amino and carboxylic functional groups enhances the compound's versatility in biological interactions, making it suitable for various applications in drug development and organic synthesis.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting serine proteases involved in coagulation processes, suggesting its application in anticoagulant therapies.

- Binding Affinity : Its ability to form stable complexes with nucleic acids indicates potential roles in modulating gene expression and influencing cellular functions through specific interactions with DNA or RNA.

- Neuroprotective Effects : Preliminary studies suggest that it may exert neuroprotective effects by influencing pathways associated with oxidative stress and inflammation, particularly in models of neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-3-Aminotetrahydrofuran-3-carboxylic acid | Chiral counterpart of (S)-isomer | Potentially different biological activity |

| 2-Aminotetrahydrofuran | Lacks carboxylic acid functionality | Simpler structure; less versatile |

| 4-Aminobutyric acid | Linear chain structure with an amino group | Different reactivity patterns; not cyclic |

This compound stands out due to its unique combination of functional groups, which allows for a broader range of interactions compared to its structural analogs.

Case Studies and Research Findings

- Anticoagulant Activity : Research indicates that (S)-3-amino-tetrahydrofuran-3-carboxylic acid exhibits significant antithrombotic activity. It has been observed to inhibit thrombin or factor Xa, contributing to its effectiveness in anticoagulant therapies.

- Neuroprotective Studies : In vivo studies have demonstrated that the compound can ameliorate cognitive deficits induced by neurotoxic agents in rodent models. It was shown to reverse scopolamine-induced deficits in spatial learning and memory tasks, highlighting its potential for treating cognitive disorders .

- Gene Interaction Studies : The compound's structural similarity to naturally occurring amino acids suggests it may play a role in drug development targeting various biological pathways, particularly those involved in gene regulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-Aminotetrahydrofuran-3-carboxylic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, Michael addition reactions using chiral auxiliaries or enantioselective hydrogenation of ketones can yield the desired stereoisomer. Key parameters include temperature control (0–25°C), solvent selection (e.g., THF or ethanol), and catalysts like Rhodium(I) complexes for asymmetric induction. Post-synthesis, chiral HPLC (e.g., using Chiralpak® AD-H columns) is critical to verify enantiomeric excess (>98%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in DO or DMSO-d resolve the tetrahydrofuran ring protons (δ 3.5–4.2 ppm) and the carboxylic acid group (δ 170–175 ppm).

- X-ray crystallography : Single-crystal analysis confirms the (S)-configuration via Flack parameter calculation.

- Mass spectrometry : High-resolution ESI-MS (m/z [M+H] ~146.1) validates molecular weight and fragmentation patterns .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon) at –20°C in amber vials. For aqueous solutions, use pH 7.4 buffers with 0.1% TCEP (Tris(2-carboxyethyl)phosphine) to prevent disulfide formation. Long-term stability assays (e.g., 6-month HPLC monitoring) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies arise from variations in purification methods (e.g., column chromatography vs. recrystallization) and catalyst loading. A systematic study comparing Pd-catalyzed vs. enzymatic asymmetric synthesis showed 15–20% yield differences. Use Design of Experiments (DoE) to optimize parameters like solvent polarity and catalyst-to-substrate ratios. Statistical tools (ANOVA) help identify significant factors .

Q. What advanced chiral analysis methods are suitable for detecting trace impurities in enantiomeric mixtures?

- Methodological Answer :

- Capillary Electrophoresis (CE) : Chiral selectors like cyclodextrins resolve impurities at 0.1% levels.

- Vibrational Circular Dichroism (VCD) : Provides stereochemical fingerprints for low-concentration samples.

- Dynamic Kinetic Resolution (DKR) : Combines real-time monitoring with asymmetric catalysis to suppress racemization .

Q. How can computational modeling predict the pharmacological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to GABA receptors (PDB ID: 6X3T). Focus on hydrogen bonding with Arg112 and hydrophobic interactions with Phe200.

- MD Simulations : GROMACS-based 100-ns trajectories assess stability of ligand-receptor complexes.

- QSAR Models : Train datasets from PubChem BioAssay (AID 1259351) to predict IC values .

Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?

- Methodological Answer : Implement strict QC protocols:

- HPLC-PDA : Monitor UV absorption (λ = 210 nm) for purity.

- LC-MS/MS : Quantify degradation products (e.g., oxidized byproducts).

- Bioactivity normalization : Use internal standards (e.g., propranolol) to calibrate cell-based assays .

Data Contradiction and Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states. For example, the β-polymorph dissolves better in methanol (25 mg/mL) than the α-form (10 mg/mL). Hansen solubility parameters (δ, δ, δ) guide solvent selection .

Research Design Considerations

Q. What are the critical controls for in vivo toxicity studies of this compound?

- Methodological Answer :

- Negative controls : Vehicle-only groups (e.g., saline with 5% DMSO).

- Positive controls : Known neurotoxins (e.g., kainic acid) to validate assay sensitivity.

- Endpoint assays : Measure plasma AST/ALT levels and histopathology of liver/kidney tissues. Dose-response curves (0.1–100 mg/kg) identify NOAEL (No Observed Adverse Effect Level) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.